The Orchestrated Activation of Cathelicidin: A Technical Guide to Precursor Processing and Functionalization
The Orchestrated Activation of Cathelicidin: A Technical Guide to Precursor Processing and Functionalization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the molecular mechanisms governing the processing and activation of the cathelicidin protein precursor. Moving beyond a simple recitation of facts, we will delve into the causal logic behind the experimental methodologies used to elucidate this critical pathway of the innate immune system. Our focus is to equip researchers with the foundational knowledge and practical protocols necessary to investigate this multifaceted protein family.
I. The Cathelicidin Pro-protein: A Latent Arsenal
Cathelicidins are a family of antimicrobial and immunomodulatory peptides crucial to the first line of defense against infection. In humans, the sole cathelicidin is hCAP18 (human cationic antimicrobial protein 18), the protein product of the CAMP gene.[1] It is synthesized as a preproprotein, a common strategy to safely store potent effector molecules until their activity is required.[2]
The precursor protein, hCAP18, is a 18 kDa protein with a three-domain structure:
-
Signal Peptide: An N-terminal sequence that directs the nascent polypeptide to the endoplasmic reticulum for subsequent trafficking. This is cleaved during translation.
-
Cathelin-like Domain: A highly conserved central domain that is crucial for the proper folding and packaging of the precursor. It also possesses intrinsic bioactivity, including protease inhibition.[1]
-
C-terminal Antimicrobial Peptide (LL-37): A highly variable domain that, upon cleavage, becomes the mature, biologically active LL-37 peptide.[1]
This precursor is stored as an inactive pro-protein primarily within the specific (secondary) granules of neutrophils, ready for rapid deployment upon cellular activation.[2]
II. The Proteolytic Cascade: Unleashing the Effector
The activation of hCAP18 is a tightly regulated process of proteolytic cleavage that liberates the C-terminal LL-37 peptide. This enzymatic processing is not a random event but a specific, context-dependent cascade orchestrated by a cast of proteases.
Key Proteases and Their Cellular Contexts:
The primary enzymes responsible for the cleavage of hCAP18 are serine proteases, with different enzymes playing dominant roles in different cellular environments.
| Protease | Primary Cellular Source | Location of Cleavage | Key Inducers |
| Neutrophil Elastase | Neutrophils (Azurophilic Granules) | Extracellular space, Phagolysosome | Phagocytosis, NETosis, Inflammatory stimuli |
| Proteinase 3 (PR3) | Neutrophils (Azurophilic Granules) | Extracellular space | Exocytosis, Inflammatory stimuli |
| Kallikrein 5 (KLK5) | Keratinocytes | Stratum corneum of the epidermis | Skin injury, Vitamin D3, Retinoic acid |
| Kallikrein 7 (KLK7) | Keratinocytes | Stratum corneum of the epidermis | Skin injury, Vitamin D3, Retinoic acid |
-
In Neutrophils: Upon activation by pathogens or inflammatory signals, neutrophils release the contents of their granules. While hCAP18 resides in the specific granules, the activating proteases, neutrophil elastase and proteinase 3, are stored in the azurophilic granules.[3] This spatial separation prevents premature activation within the resting neutrophil. Upon degranulation, these components mix in the extracellular milieu or within the phagolysosome, leading to the cleavage of hCAP18 and the release of LL-37.[4]
-
In the Skin: Keratinocytes constitutively and inducibly express hCAP18. The processing to LL-37 in the epidermis is primarily mediated by kallikreins 5 and 7.[5] The expression of these proteases is tightly regulated by factors such as calcium gradients, vitamin D3, and retinoic acid, linking skin barrier function and innate immunity.[6]
Visualizing the Cleavage Process:
The following diagram illustrates the general workflow for studying the in vitro cleavage of hCAP18.
Caption: Workflow for in vitro hCAP18 cleavage analysis.
III. Regulation of Cathelicidin Expression: Priming the System
The availability of the hCAP18 precursor is a critical control point in the cathelicidin pathway. The expression of the CAMP gene is regulated by a variety of stimuli, ensuring that the pro-protein is produced when and where it is needed.
The Vitamin D Pathway: A Master Regulator
One of the most potent inducers of CAMP gene expression is the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).[7] The promoter of the CAMP gene contains a vitamin D response element (VDRE), to which the vitamin D receptor (VDR) binds directly to initiate transcription.[8] This link between vitamin D and cathelicidin production is a cornerstone of innate immunity, particularly in epithelial cells and macrophages.
Inflammatory and Microbial Triggers:
Infection and inflammation are powerful stimuli for CAMP gene expression. Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and pro-inflammatory cytokines, trigger signaling pathways that converge on the CAMP promoter.[1]
Visualizing the Regulatory Network:
The following diagram illustrates the key signaling pathways that regulate CAMP gene expression.
Caption: Regulation of CAMP gene expression.
IV. Experimental Protocols: A Practical Guide
The following protocols are presented as self-validating systems, with built-in controls and expected outcomes to ensure data integrity.
Protocol 1: In Vitro Cleavage of Recombinant hCAP18 by Neutrophil Elastase
Objective: To visually and quantitatively assess the cleavage of hCAP18 into LL-37 by neutrophil elastase.
Methodology:
-
Recombinant hCAP18 Expression and Purification:
-
Clone the human CAMP cDNA into a suitable bacterial expression vector (e.g., pET vector with a His-tag).[9]
-
Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).[9]
-
Induce protein expression with IPTG and culture the cells at 37°C.[10]
-
Lyse the cells and purify the His-tagged hCAP18 using nickel-affinity chromatography.
-
Validation: Confirm the purity and identity of the recombinant hCAP18 by SDS-PAGE and Western blot using an anti-hCAP18 antibody.
-
-
In Vitro Cleavage Reaction:
-
In a microcentrifuge tube, combine purified recombinant hCAP18 (10 µg) with human neutrophil elastase (0.1 µg) in a suitable reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Incubate the reaction at 37°C.[3]
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding a protease inhibitor cocktail or by boiling in SDS-PAGE sample buffer.
-
-
Analysis of Cleavage Products:
-
SDS-PAGE and Western Blot:
-
Run the reaction aliquots on a 15% Tris-Glycine SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane and probe with a monoclonal anti-LL-37 antibody.
-
Expected Outcome: A time-dependent decrease in the band corresponding to full-length hCAP18 (~18 kDa) and a concurrent increase in the band corresponding to LL-37 (~4.5 kDa).
-
-
Mass Spectrometry:
-
Analyze the final reaction mixture using MALDI-TOF or LC-MS/MS to confirm the precise mass of the cleavage products, verifying the generation of LL-37 and identifying any intermediate fragments.[11]
-
-
-
Controls:
-
No Enzyme Control: Incubate hCAP18 alone to ensure no auto-degradation.
-
Inhibitor Control: Pre-incubate neutrophil elastase with a specific inhibitor (e.g., sivelestat) before adding hCAP18 to confirm that the observed cleavage is enzyme-specific.
-
Protocol 2: Quantification of LL-37 Release from Stimulated Neutrophils
Objective: To measure the amount of LL-37 released from primary human neutrophils upon stimulation.
Methodology:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).[12]
-
Validation: Assess cell purity by microscopy after Wright-Giemsa staining (>95% neutrophils). Check viability using trypan blue exclusion (>98% viability).
-
-
Neutrophil Stimulation:
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Stimulate the cells with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 25 nM for 2 hours at 37°C to induce degranulation.[13]
-
Centrifuge the cell suspension to pellet the cells and collect the supernatant containing the released proteins.
-
-
Quantification of LL-37:
-
ELISA: Use a commercially available LL-37 ELISA kit to quantify the concentration of the peptide in the collected supernatants. Follow the manufacturer's instructions.
-
Western Blot: Perform a Western blot on the supernatants using an anti-LL-37 antibody and compare the band intensity to a standard curve of known LL-37 concentrations.
-
-
Controls:
-
Unstimulated Control: Incubate neutrophils without PMA to measure basal LL-37 release.
-
Cell Viability Control: Measure lactate dehydrogenase (LDH) release to ensure that LL-37 release is due to degranulation and not cell lysis.
-
Protocol 3: Analysis of CAMP Gene Expression in Response to Vitamin D3
Objective: To quantify the change in CAMP mRNA levels in human keratinocytes following treatment with 1,25-dihydroxyvitamin D3.
Methodology:
-
Cell Culture:
-
Culture human epidermal keratinocytes in appropriate media.
-
Treat the cells with 1,25-dihydroxyvitamin D3 (100 nM) or vehicle (ethanol) for 24 hours.[14]
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the treated and control cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for the human CAMP gene and a housekeeping gene (e.g., GAPDH) for normalization.[7]
-
CAMP Forward Primer: 5'-GTCACCAGAGGATTGTGACTTC-3'
-
CAMP Reverse Primer: 5'-TGGGTACAAGATTCCGATGC-3'
-
Calculate the relative change in CAMP gene expression using the ΔΔCt method.
-
Expected Outcome: A significant increase in CAMP mRNA levels in the cells treated with 1,25-dihydroxyvitamin D3 compared to the vehicle-treated control.
-
-
Controls:
-
Vehicle Control: Treat cells with the same volume of ethanol used to dissolve the 1,25-dihydroxyvitamin D3.
-
No Reverse Transcriptase Control: To ensure that the PCR product is not from genomic DNA contamination.
-
V. The Multifaceted Functions of Activated Cathelicidin
Once liberated, LL-37 exhibits a broad spectrum of biological activities that extend far beyond direct microbial killing. It is a potent immunomodulator, bridging the innate and adaptive immune responses.
Direct Antimicrobial Activity:
LL-37 has a cationic and amphipathic α-helical structure, which allows it to interact with and disrupt the negatively charged membranes of bacteria, fungi, and some viruses.[4]
Immunomodulation:
-
Chemotaxis: LL-37 is a chemoattractant for neutrophils, monocytes, and T cells, recruiting these immune cells to sites of infection.[15]
-
Cytokine and Chemokine Induction: It can stimulate epithelial cells and immune cells to produce a variety of cytokines and chemokines, such as IL-8, further amplifying the inflammatory response.[16][17]
-
Modulation of Toll-like Receptor (TLR) Signaling: LL-37 can either enhance or suppress TLR signaling depending on the specific TLR and the context. For example, it can neutralize the effects of LPS on TLR4.[1]
-
Wound Healing and Angiogenesis: LL-37 promotes the proliferation and migration of keratinocytes and endothelial cells, contributing to wound repair and the formation of new blood vessels.
Visualizing LL-37's Downstream Effects:
The following diagram outlines some of the key signaling pathways activated by LL-37.
Caption: Downstream signaling of LL-37.
VI. Conclusion
The processing and activation of the cathelicidin precursor hCAP18 into the multifunctional effector peptide LL-37 is a paradigm of the elegance and precision of the innate immune system. From the transcriptional control by vitamin D to the context-specific proteolytic cleavage by neutrophil and skin-derived proteases, each step is a potential point of therapeutic intervention. A thorough understanding of these mechanisms, supported by robust and well-controlled experimental methodologies, is paramount for the development of novel strategies to combat infectious and inflammatory diseases. This guide provides a framework for such investigations, empowering researchers to unravel the remaining mysteries of this fascinating and vital component of human immunity.
VII. References
-
Patsnap Synapse. (2024, May 9). Step-by-Step Guide to Expressing Recombinant Protein in E. coli. Retrieved from [Link]
-
Turner, J., Cho, Y., Dinh, N. N., Waring, A. J., & Lehrer, R. I. (1998). Activities of LL-37, a cathelin-associated antimicrobial peptide of human neutrophils. Antimicrobial agents and chemotherapy, 42(9), 2206–2214.
-
Korkmaz, B., Horwitz, M. S., Jenne, D. E., & Gauthier, F. (2010). Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases. Pharmacological reviews, 62(4), 726–759.
-
Bikle, D. D., & Christakos, S. (2020). The role of vitamin D and the vitamin D receptor in the skin. Best practice & research. Clinical endocrinology & metabolism, 34(3), 101386.
-
Sørensen, O. E., Follin, P., Johnsen, A. H., Calafat, J., Tjabringa, G. S., Hiemstra, P. S., & Borregaard, N. (2001). Human cathelicidin, hCAP-18, is processed to the antimicrobial peptide LL-37 by extracellular cleavage with proteinase 3. Blood, 97(12), 3951–3959.
-
Shaykhiev, R., Beisswenger, C., Kändler, K., Sens, C., Tazi-Ahnini, R., Tjabringa, S., Hiemstra, P. S., & Bals, R. (2005). Human endogenous antibiotic LL-37 stimulates airway epithelial cells to produce CCL20 (MIP-3alpha). Journal of immunology (Baltimore, Md. : 1950), 175(4), 2530–2538.
-
Ramagopalan, S. V., Heger, A., Berlanga, A. J., Maugeri, N. J., Lincoln, M. R., Burrell, A., Handunnetthi, L., Handel, A. E., Disanto, G., Orton, S. M., Watson, C. T., Morahan, J. M., Giovannoni, G., Ponting, C. P., Ebers, G. C., & Knight, J. C. (2010). A ChIP-seq defined genome-wide map of vitamin D receptor binding: associations with disease and evolution. Genome research, 20(10), 1352–1360.
-
Reinholz, M., Ruzicka, T., & Schauber, J. (2012). Cathelicidin LL-37: an antimicrobial peptide with a role in inflammatory skin disease. Annals of dermatology, 24(2), 126–135.
-
Vandamme, D., Landuyt, B., Luyten, W., & Schoofs, L. (2012). A comprehensive summary of LL-37, the factotum human cathelicidin peptide. Progress in lipid research, 51(4), 395–410.
-
Park, J. J., Lee, H. K., & Gallo, R. L. (2011). Cathelicidin antimicrobial peptides and their multifaceted roles in cutaneous inflammation. Seminars in immunopathology, 33(2), 129–140.
-
Zaiou, M. (2007). Multifunctional antimicrobial peptides: therapeutic targets in several human diseases. Journal of molecular medicine (Berlin, Germany), 85(4), 317–329.
-
Sørensen, O. E., Follin, P., Johnsen, A. H., Calafat, J., Tjabringa, G. S., Hiemstra, P. S., & Borregaard, N. (2001). Human cathelicidin, hCAP-18, is processed to the antimicrobial peptide LL-37 by extracellular cleavage with proteinase 3. Blood, 97(12), 3951–3959.
-
Hellman, L., & Thorpe, M. (2016). Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3-Three Elastases With Similar Primary but Different Extended Specificities and Stability. Frontiers in immunology, 7, 149.
-
Gole, M. D., & Catanchin, A. (2014). A role for 1α,25-dihydroxyvitamin D3 in the expression of circadian genes. Journal of biological rhythms, 29(5), 375–379.
-
Bowdish, D. M., Davidson, D. J., Lau, Y. E., Lee, K., Scott, M. G., & Hancock, R. E. (2005). Impact of LL-37 on the adaptive immune response. Journal of leukocyte biology, 77(4), 451–459.
-
Neumann, A., Brogden, G., von Köckritz-Blickwede, M., & Naim, H. Y. (2014). The antimicrobial peptide LL-37 facilitates the formation of neutrophil extracellular traps. The Biochemical journal, 464(1), 3–11.
-
Yamasaki, K., Schauber, J., Coda, A., Lin, H., Dorschner, R. A., Schechter, N. M., & Gallo, R. L. (2006). Kallikrein-mediated proteolysis regulates the antimicrobial effects of cathelicidins in skin. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 20(12), 2068–2080.
-
Leidinger, P., Backes, C., Deutscher, S., Schmitt, K., Mueller, S. C., Meese, E., & Keller, A. (2010). A panel of novel serum miRNA markers for the detection of human breast cancer. PLoS One, 5(11), e15496.
-
Yamasaki, K., & Gallo, R. L. (2011). The molecular pathology of rosacea. Journal of dermatological science, 63(2), 77–81.
-
Gole, M. D., & Wieser, S. (2014). Enzymatic cleavage of surface protein McaP by neutrophil elastase (NE) does not sensitize M. catarrhalis to erythromycin. BMC microbiology, 14, 287.
-
de Haar, C., Hiemstra, P. S., van der Fransen, K., Rivas-Santiago, B., van der Does, A., & van der Veen, B. S. (2023). Expression and purification of human neutrophil proteinase 3 from insect cells and characterization of ligand binding. bioRxiv.
-
Seuter, S., Neme, A., & Carlberg, C. (2014). Characterization of genomic vitamin D receptor binding sites through chromatin looping and opening. PloS one, 9(4), e96184.
-
AMSBIO. (n.d.). Neutrophil Elastase Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
San Diego State University. (n.d.). E. Coli protein expression protocol. Retrieved from [Link]
-
Reinholz, M., Ruzicka, T., & Schauber, J. (2012). Cathelicidin LL-37: an antimicrobial peptide with a role in inflammatory skin disease. Annals of dermatology, 24(2), 126–135.
-
Korkmaz, B., Lesner, A., Marchand-Adam, S., Mossalayi, M. D., Jenne, D. E., & Gauthier, F. (2012). Human neutrophil elastase: characterization of intra- vs. extracellular inhibition. International journal of molecular sciences, 13(7), 8963–8981.
-
Lishko, V. K., Moreno, B., Podolnikova, N. P., & Ugarova, T. P. (2016). Identification of human cathelicidin peptide LL-37 as a ligand for macrophage integrin αMβ2 (Mac-1, CD11b/CD18) that promotes phagocytosis by opsonizing bacteria. Journal of immunology (Baltimore, Md. : 1950), 196(4), 1835–1845.
-
Pérez-López, A., Rivas-Santiago, B., & González-Amaro, R. (2023). LL-37 triggers antimicrobial activity in human platelets. International journal of molecular sciences, 24(3), 2795.
-
Cakebread, J. A., Haitchi, H. M., Xu, Y., Holgate, S. T., Roberts, G., & Davies, D. E. (2014). Rhinovirus-16 induced release of IP-10 and IL-8 is augmented by Th2 cytokines in a pediatric bronchial epithelial cell model. PloS one, 9(4), e94010.
-
Chalmers, J. D., Moffitt, K. L., Suarez-Cuartin, G., Sibila, O., Finch, S., Furrie, E., Dicker, A. J., Vilar, F., Rutherford, R., Taggart, C. C., Elborn, J. S., Haworth, C. S., Fardon, T. C., De Soyza, A., & Hill, A. T. (2017). Neutrophil elastase activity is associated with exacerbations and lung function decline in bronchiectasis. American journal of respiratory and critical care medicine, 195(10), 1384–1393.
-
Hu, Z., Murakami, T., Suzuki, K., Tamura, H., Kuwahara-Arai, K., Iba, T., & Nagaoka, I. (2014). Antimicrobial cathelicidin peptide LL-37 inhibits the LPS/ATP-induced pyroptosis of macrophages by dual mechanism. PloS one, 9(1), e85765.
-
Reber, J., Reber, N., Mouchard, A., & Kerdine-Römer, S. (2019). Neutrophil elastase activity imaging: Recent approaches in the design and applications of activity-based probes and substrate-based probes. Sensors (Basel, Switzerland), 19(12), 2736.
-
Hajjar, E., Broemstrup, T., Kantari, C., Witko-Sarsat, V., & Reuter, N. (2023). Investigating polypharmacology through targeting known human neutrophil elastase. ChemRxiv.
-
van den Berg, J. H., van der Sluis, R. J., van der Velden, J., & Hiemstra, P. S. (2009). The antimicrobial peptide LL-37 enhances IL-8 release by human airway smooth muscle cells. The Journal of allergy and clinical immunology, 124(4), 853–855.
-
IBA Lifesciences. (n.d.). Heterologous expression of recombinant proteins in E. coli. Retrieved from [Link]
-
Yamasaki, K., Schauber, J., Coda, A., Lin, H., Dorschner, R. A., Schechter, N. M., & Gallo, R. L. (2006). Kallikrein-mediated proteolysis regulates the antimicrobial effects of cathelicidins in skin. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 20(12), 2068–2080.
-
Carey, M. F., Peterson, C. L., & Smale, S. T. (2009). Chromatin immunoprecipitation and quantitative real-time PCR to assess binding of a protein of interest to identified predicted binding sites within a promoter. CSH protocols, 2009(10), pdb.prot5302.
-
Michel, M., Breugem, P. J., De Vrieze, J., Van Acker, T., Van den Bossche, T., Delanghe, J., & Padalko, E. (2021). Neutrophil elastase and proteinase 3 cleavage sites are adjacent to the polybasic sequence within the proteolytic sensitive activation loop of the SARS-CoV-2 spike protein. International journal of molecular sciences, 22(5), 2707.
-
Waugh, D. S. (2007). A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein affinity tag. Nature protocols, 2(3), 624–634.
-
Gołofit-Szymczak, M., & Górny, R. L. (2020). Immunotoxicity of inhalable organic dust samples based on in vitro analysis of human respiratory epithelial cells. International journal of molecular sciences, 21(18), 6649.
-
Rio, D. C. (2015). Reverse transcription real-time PCR protocol for gene expression analyses. Cold Spring Harbor protocols, 2015(12), pdb.prot087313.
-
Arya, M., Shergill, I. S., Williamson, M., Gommersall, L., Arya, N., & Patel, H. R. (2005). Basic principles of real-time quantitative PCR. Expert review of molecular diagnostics, 5(2), 209–219.
-
Gharbi, T., Dejeu, J., Le-Ho, H., François, Y. N., & Delaunay, N. (2019). Assaying human neutrophil elastase activity by capillary zone electrophoresis combined with laser-induced fluorescence (CZE-LIF). Talanta, 198, 175–182.
Sources
- 1. Neutrophil extracellular trap-associated RNA and LL37 enable self-amplifying inflammation in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kallikrein expression and cathelicidin processing are independently controlled in keratinocytes by calcium, vitamin D(3), and retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with azelaic acid 15% gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Neutrophil Elastase and Proteinase 3 Cleavage Sites Are Adjacent to the Polybasic Sequence within the Proteolytic Sensitive Activation Loop of the SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. academic.oup.com [academic.oup.com]
- 17. The antimicrobial peptide LL-37 enhances IL-8 release by human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
